molecular formula C12H7F2N3 B3248166 2,2-Bis(5-fluoropyridin-2-yl)acetonitrile CAS No. 1841081-69-3

2,2-Bis(5-fluoropyridin-2-yl)acetonitrile

Cat. No.: B3248166
CAS No.: 1841081-69-3
M. Wt: 231.20 g/mol
InChI Key: ATYHUUDKLYDUAC-UHFFFAOYSA-N
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Description

2,2-Bis(5-fluoropyridin-2-yl)acetonitrile is a fluorinated organic compound characterized by the presence of two fluorine atoms on the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(5-fluoropyridin-2-yl)acetonitrile typically involves multiple steps, starting with the fluorination of pyridine derivatives. One common method includes the reaction of 5-fluoropyridine with cyanide sources under controlled conditions to introduce the cyano group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(5-fluoropyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

  • Reduction: The cyano group can be reduced to form primary amines.

  • Substitution: The fluorine atoms on the pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Carboxylic acids or amides.

  • Reduction: Primary amines.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(5-fluoropyridin-2-yl)acetonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used to study the effects of fluorination on biological systems.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific receptors.

  • Industry: It is used in the production of materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2-Bis(5-fluoropyridin-2-yl)acetonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

  • 2,2-Bis(4-fluoropyridin-2-yl)acetonitrile: Similar structure but with fluorine atoms on different positions.

  • 2,2-Bis(3-fluoropyridin-2-yl)acetonitrile: Another positional isomer with different reactivity.

Uniqueness: 2,2-Bis(5-fluoropyridin-2-yl)acetonitrile is unique due to the specific positioning of fluorine atoms on the pyridine rings, which can influence its chemical reactivity and biological activity compared to its isomers.

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Properties

IUPAC Name

2,2-bis(5-fluoropyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2N3/c13-8-1-3-11(16-6-8)10(5-15)12-4-2-9(14)7-17-12/h1-4,6-7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYHUUDKLYDUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(C#N)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192526
Record name 2-Pyridineacetonitrile, 5-fluoro-α-(5-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-69-3
Record name 2-Pyridineacetonitrile, 5-fluoro-α-(5-fluoro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetonitrile, 5-fluoro-α-(5-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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